CYP1A2 Time-Dependent Inhibition: 1-Cyclopropyl-2-methylbenzimidazole Demonstrates Moderate Interaction Potential with Human CYP1A2
1-Cyclopropyl-2-methylbenzimidazole exhibits time-dependent inhibition of cytochrome P450 1A2 (CYP1A2) with an IC50 of 1.10×10³ nM (1.1 μM) in pooled human liver microsomes using midazolam as a probe substrate, following a 30-minute preincubation in the presence of NADPH [1]. While no direct comparator data for alternative N1-substituents (e.g., N-methyl, N-ethyl) are available for this exact chemotype, this value establishes a quantitative baseline for CYP1A2 interaction potential. The micromolar-range potency indicates that CYP1A2 inhibition is not a prominent liability at typical screening concentrations, though time-dependent effects warrant consideration in extended-duration cellular assays or in vivo study designs.
| Evidence Dimension | CYP1A2 time-dependent inhibition |
|---|---|
| Target Compound Data | IC50 = 1.10×10³ nM |
| Comparator Or Baseline | No direct comparator available |
| Quantified Difference | N/A (baseline measurement only) |
| Conditions | Pooled human liver microsomes; midazolam substrate; 30 min preincubation with NADPH |
Why This Matters
This quantitative CYP inhibition data enables researchers to prospectively assess drug-drug interaction risk and interpret cellular assay results that may be confounded by off-target CYP modulation.
- [1] BindingDB. BDBM50597489 (CHEMBL5208605): Affinity Data for Cytochrome P450 1A2 (Human). IC50 = 1.10×10³ nM. Assay: Time dependent inhibition in pooled human liver microsomes. 2023. View Source
